molecular formula C10H9ClN2O2 B8793337 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro-

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro-

Cat. No.: B8793337
M. Wt: 224.64 g/mol
InChI Key: FVFRQPJBAXCPEB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro- is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(5-chloropyrrolo[2,3-b]pyridin-1-yl)propanoic acid

InChI

InChI=1S/C10H9ClN2O2/c11-8-5-7-1-3-13(4-2-9(14)15)10(7)12-6-8/h1,3,5-6H,2,4H2,(H,14,15)

InChI Key

FVFRQPJBAXCPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Cl)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaOH (5.19 g, 129.8 mmol) in water (10 mL) was added tetrabutylammonium bromide (0.35 g, 1.08 mmol), 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.5 g, 9.83 mmol), toluene (60 mL) and methyl 3-bromopropanoate (9.8 g, 59 mmol). The reaction mixture was heated overnight at 100° C. The reaction was quenched with water, the layers were separated and the aqueous layer was extracted with DCM. The combined organic layers were dried over Na2SO4, filtered and concentrated. 3-(5-chloro-/H-pyrrolo[2,3-b]pyridin-1-yl)propanoate solution in THF was treated with NaOH and stirred at RT for 5 hours. The reaction mixture was diluted with water and the pH was adjusted to 1 with 1N HCl to crash out the product. The reaction was then filtered, azeotroped with acetonitrile and dried to give 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid. (1.97 g, 90% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.25 (d, J=2.3 Hz, 1H), 8.09 (d, J=2.3 Hz, 1H), 7.64 (d, J=3.5 Hz, 1H), 6.46 (d, J=3.5 Hz, 1H), 4.46 (t, J=7.0 Hz, 2H), 2.82 (t, J=7.0 Hz, 3H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=225.3; tR=1.20 min.
Name
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One

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